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Get Quote

This guide provides researchers, scientists, and drug development professionals with answers

to frequently asked questions and troubleshooting solutions for controlling the crystallinity of

lactose monohydrate during processing.

Frequently Asked Questions (FAQs)
Q1: What is the difference between amorphous and crystalline lactose, and why is it important?

Lactose can exist in two primary solid-state forms: crystalline and amorphous.[1]

Crystalline Lactose: In this form, molecules are arranged in a highly ordered, repeating

three-dimensional lattice structure. The most common and thermodynamically stable form is

α-lactose monohydrate, which is non-hygroscopic (does not readily absorb moisture).[2][3][4]

Amorphous Lactose: This form lacks a long-range ordered structure and is

thermodynamically unstable.[1] Amorphous lactose is very hygroscopic, meaning it readily

absorbs moisture from the environment.[4]

Controlling the form is critical because the physical state of lactose significantly impacts final

product quality, stability, and processability.[5] The amorphous form's tendency to absorb
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moisture can lead to issues like particle agglomeration, caking, sticking, and altered powder

flow.[1][6] Furthermore, unstable amorphous regions can recrystallize over time, affecting the

long-term stability and performance of the final product.[1]

Q2: What are the primary factors that influence the crystallization of lactose monohydrate?

The crystallization of lactose is a complex process influenced by several key factors:

Temperature: Temperature affects both lactose solubility and molecular mobility.[7]

Crystallization rates often decrease as the system approaches its glass transition

temperature (Tg).[7] High temperatures (e.g., during spray drying) can provide the driving

force for solid-state crystallization if the temperature is significantly above the Tg.[8]

Relative Humidity (RH) / Water Content: Water acts as a plasticizer, lowering the glass

transition temperature of amorphous lactose.[3] Increased moisture uptake reduces the

viscosity of the amorphous phase, increases molecular mobility, and can trigger

crystallization.[1][9] The critical RH at which crystallization is rapidly observed at 25°C is

often cited as around 44%.[10]

Processing Methods:

Spray Drying: The rapid evaporation of water often leaves lactose in a metastable

amorphous state.[4]

Milling: High-energy processes like ball milling can disrupt the crystal lattice, introducing

amorphous domains on the particle surface and in the bulk material.[2][11][12]

Granulation: Wet granulation introduces moisture and heat, which can alter the crystalline

state of lactose.[13][14]

Presence of Other Components: Impurities or other excipients in a formulation can interfere

with lactose crystallization by modifying nucleation and crystal growth.[15] For instance, milk

serum solids have been hypothesized to inhibit the crystallization of β-lactose.[16]

Q3: How does spray drying affect the crystallinity of lactose?
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During spray drying, water is removed from droplets so rapidly that lactose molecules do not

have sufficient time to organize into an ordered crystal lattice.[4] This process traps the lactose

in a disordered, glassy, or amorphous state.[4] While this can be desirable for some

applications, the resulting high amorphous content makes the powder hygroscopic and prone

to caking and instability.[4][17] To mitigate this, a pre-crystallization step to form α-lactose

monohydrate before spray drying is often necessary to produce a stable, non-hygroscopic

powder.[17]

Q4: Can milling or grinding change the crystallinity of lactose monohydrate?

Yes. Milling is a high-energy process used to reduce particle size, but it can induce physical

changes in the material.[11][12] The mechanical stress can disrupt the crystalline structure of

α-lactose monohydrate, creating disordered or amorphous regions on the particle surfaces.[2]

[12] This process is often referred to as milling-induced amorphization. The extent of this

change depends on the intensity and duration of the milling process.[11] Even small amounts

of induced amorphous content can negatively impact powder stability due to increased

hygroscopicity.[2]

Troubleshooting Guide
Problem: My spray-dried lactose powder becomes sticky and cakes during storage.

Probable Cause: The powder likely has a high amorphous content. Amorphous lactose is

hygroscopic and absorbs ambient moisture, which lowers its glass transition temperature

(Tg).[1][6] When the storage temperature exceeds the Tg, the powder transitions from a

glassy to a rubbery state, leading to stickiness, particle flow, and caking.[6]

Solution:

Quantify Amorphous Content: Use analytical methods like Differential Scanning

Calorimetry (DSC) or Dynamic Vapor Sorption (DVS) to determine the percentage of

amorphous material.[1][11]

Control Storage Conditions: Store the powder at a low temperature and low relative

humidity (RH) to keep it below its glass transition temperature and prevent moisture

uptake.[6]
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Induce Crystallization (Conditioning): Before final formulation, condition the powder at a

controlled temperature and humidity to intentionally convert the unstable amorphous

lactose into the more stable α-lactose monohydrate form.[1] This pre-emptive step

enhances long-term stability.[1]

Problem: My powder formulation shows poor flow and inconsistent compressibility during

tabletting.

Probable Cause: This can be caused by uncontrolled changes in lactose crystallinity.

Moisture sorption by amorphous regions can lead to particle agglomeration, altering the

powder's flow properties.[1][2] The conversion from amorphous to crystalline form can also

change particle morphology and packing behavior.[9]

Solution:

Characterize Raw Material: Routinely analyze the incoming lactose for crystallinity using

techniques like X-Ray Powder Diffraction (XRPD) or FT-NIR to ensure batch-to-batch

consistency.[1][5]

Optimize Granulation Process: If using wet granulation, carefully control the amount of

granulation liquid, mixing time, and drying temperature to ensure uniform granule

properties and a stable crystalline form.[18][19] Finely milled lactose can lead to harder

tablets in a wet granulation process.[19]

Use Appropriate Lactose Grade: Select a lactose grade suitable for your process. For

example, milled grades like GranuLac® are designed for wet granulation processes due to

their cohesive properties.[14]

Problem: The stability of my final product is poor, and its performance changes over time.

Probable Cause: The formulation likely contains thermodynamically unstable amorphous

lactose that is slowly converting to the crystalline form during storage.[1] This physical

transformation can alter the product's properties, such as the dissolution rate of an active

pharmaceutical ingredient (API).

Solution:
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Perform Stability Studies: Conduct stability testing under accelerated conditions (e.g.,

elevated temperature and humidity) and monitor changes in lactose crystallinity using

DSC or XRPD.

Minimize Amorphous Content: If milling is part of your process, optimize the milling time

and intensity to minimize the induction of amorphous domains.[11]

Pre-crystallize Lactose: For processes like spray drying that generate amorphous material,

implement a pre-crystallization step to ensure the lactose is in the stable α-lactose

monohydrate form before drying.[17]

Quantitative Data Summary
Table 1: Effect of Temperature on Lactose Crystallization

Storage Temperature (°C) Observation Reference

-23.3 to -11.1
Rate of crystal formation

increases with temperature.
[7]

-10.0 to -12.0

Minimum induction time

(fastest nucleation) observed

in ice cream models.

[7][20]

Below -12.0

Induction time for nucleation

increases due to high viscosity

and low molecular mobility.

[7][20]

37

No significant crystallization

observed within 146 days in

milk powder.

[21]

45

Crystallization initiates after

approximately 71 days in milk

powder.

[21]

55

Crystallization lag period

reduced to about 7 days in

milk powder.

[21]
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Table 2: Effect of Relative Humidity (RH) on Amorphous Lactose

Relative Humidity (RH) Observation Reference

~44%

Critical RH at 25°C where

crystallization is rapidly

observed.

[10]

57%

Amorphous lactose absorbs

moisture, reducing its glass

transition temperature and

setting up conditions for

crystallization.[9]

[9]

75%

Lactose crystallization starts

within 30 minutes of exposure

in whey powders.

[16]

75%

Samples with amorphous

lactose crystallize gradually as

water is absorbed.

[22]

Experimental Protocols
Protocol 1: Quantifying Amorphous Content using Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a

function of temperature. Amorphous material will show a glass transition (Tg) and an

exothermic crystallization event (Tc) upon heating. The energy released during crystallization

is proportional to the amount of amorphous content.[1][11]

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of the lactose powder into an aluminum

DSC pan and hermetically seal it.

Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate, typically 10-20 °C/min, over a

temperature range that encompasses the expected glass transition and crystallization

events (e.g., 25 °C to 250 °C).[11]

Data Analysis:

Identify the glass transition (Tg) as a step change in the baseline of the thermogram.

Identify the crystallization peak (Tc) as a sharp exothermic event.

Integrate the area of the crystallization exotherm to determine the enthalpy of

crystallization (ΔHc).

Calculate the percentage of amorphous content by comparing the sample's ΔHc to the

ΔHc of a 100% amorphous lactose standard.

Protocol 2: Identifying Crystalline Forms using X-Ray Powder Diffraction (XRPD)

Principle: XRPD is a non-destructive technique that identifies the crystalline phases in a

material. Each crystalline solid has a unique diffraction pattern. Sharp peaks indicate a highly

crystalline structure, while a broad, diffuse halo indicates amorphous content.[1]

Methodology:

Sample Preparation: Pack the lactose powder into a sample holder, ensuring a flat,

smooth surface.

Instrumentation: Place the sample holder in the diffractometer.

Data Collection: Scan the sample over a specific range of diffraction angles (2θ), for

example, from 5° to 40°. The α-lactose monohydrate form has a characteristic signal at

approximately 19.9° 2θ (using Cu-Kα radiation).[23]

Data Analysis:

Compare the resulting diffractogram to reference patterns for known lactose polymorphs

(e.g., α-lactose monohydrate, β-lactose) to identify the crystalline forms present.
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The presence of broad, non-distinct peaks (a "halo") indicates the presence of

amorphous material.

Quantitative analysis can be performed by measuring the peak areas relative to a

standard.

Protocol 3: Assessing Hygroscopicity using Dynamic Vapor Sorption (DVS)

Principle: DVS measures the mass change of a sample as it is exposed to a series of

controlled relative humidity (RH) steps at a constant temperature. It is highly effective for

quantifying moisture sorption by amorphous content and observing moisture-induced

crystallization.[1]

Methodology:

Sample Preparation: Place a small, accurately weighed amount of lactose powder (10-20

mg) onto the DVS sample pan.

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH)

until a stable mass is achieved.

Sorption/Desorption Isotherm: Program the instrument to increase the RH in discrete

steps (e.g., 10% increments from 0% to 90% RH) and then decrease it back to 0%. At

each step, the instrument waits until the sample mass equilibrates before proceeding.

Data Analysis:

Plot the change in mass (%) versus RH to generate a sorption isotherm.

A large moisture uptake at low-to-mid RH levels is characteristic of amorphous content.

A sharp loss of mass at a specific "critical" RH indicates that the absorbed water has

induced crystallization, releasing water that was plasticizing the amorphous solid.
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Processing Parameters
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Caption: Key factors influencing the final crystallinity of lactose monohydrate.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b13396421/docs?utm_src=pdf-body-img#technical-support-center-lactose-monohydrate-crystallinity-control
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13396421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Analyze Lactose Sample

1. Weigh 5-10 mg of sample
into a DSC pan and seal.

2. Place sample and reference
pans into DSC instrument.

3. Heat at a controlled rate
(e.g., 10-20 °C/min).

4. Record heat flow vs.
temperature to get thermogram.

5. Analyze Thermogram

Identify Tg (glass transition)
Identify Tc (crystallization)

Calculate % Amorphous Content

End

Click to download full resolution via product page

Caption: Experimental workflow for DSC analysis of lactose crystallinity.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b13396421/docs?utm_src=pdf-body-img#technical-support-center-lactose-monohydrate-crystallinity-control
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13396421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solutions

Problem:
Powder is Caking / Sticky

Action: Quantify amorphous
content (DSC, DVS, XRPD).

Is the amorphous content high?

Condition powder at
controlled T / RH to induce
crystallization before use.

  Yes  

Investigate other factors:
particle size, different excipients,

formulation issues.

  No  

Store powder at low
temperature and low RH.

Click to download full resolution via product page

Caption: Troubleshooting workflow for caking issues in lactose powders.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b13396421/docs?utm_src=pdf-body-img#technical-support-center-lactose-monohydrate-crystallinity-control
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13396421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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